3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Hydrolytic Sensitivity Surface Modification Silane Handling Safety

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane (CAS 1384163-86-3, synonym 11-(2-Methoxyethoxy)undecyl trimethoxysilane, MW 350.57 g/mol, molecular formula C₁₇H₃₈O₅Si) is a Tipped PEG Silane bearing a single ethylene oxide spacer and a trimethoxysilane anchoring head-group. Classified under Gelest product code SIM6491.7 with a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water), it is utilized as a hydrophilic surface modification agent, a PEGylation reagent, and a formulation component in anti-fingerprint coatings for electronic display applications.

Molecular Formula C17H38O5Si
Molecular Weight 350.6 g/mol
Cat. No. B8070737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
Molecular FormulaC17H38O5Si
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESCOCCOCCCCCCCCCCC[Si](OC)(OC)OC
InChIInChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3
InChIKeyRUZWLLDLFPSUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane Procurement Baseline: A Trimethoxysilane-Terminated Tipped PEG Silane for Hydrophilic Surface Engineering


3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane (CAS 1384163-86-3, synonym 11-(2-Methoxyethoxy)undecyl trimethoxysilane, MW 350.57 g/mol, molecular formula C₁₇H₃₈O₅Si) is a Tipped PEG Silane bearing a single ethylene oxide spacer and a trimethoxysilane anchoring head-group [1]. Classified under Gelest product code SIM6491.7 with a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water), it is utilized as a hydrophilic surface modification agent, a PEGylation reagent, and a formulation component in anti-fingerprint coatings for electronic display applications [1]. Its structure integrates a methoxy-terminated PEG chain with an 11-carbon alkyl linker, providing a defined amphiphilic architecture that enables self-assembled monolayer formation with hydrophilic tips on oxide surfaces [1].

Why Generic Substitution of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane Fails: Hydrolytic Sensitivity, Reactivity, and PEG-Spacer Constraints


In-class Tipped PEG Silanes are not interchangeable because three structural parameters govern surface functionalization performance: (1) the hydrolytically active group on silicon, which dictates reaction rate with atmospheric moisture, shelf-life, and by-product chemistry ; (2) the alkoxy substitution pattern (methoxy versus ethoxy), which controls hydrolysis kinetics and condensation efficiency ; and (3) the PEG chain length, which determines hydrophilicity, protein resistance, and coating optical properties [1]. Substituting the trimethoxysilane head-group with a trichlorosilane analog yields an order-of-magnitude higher hydrolytic sensitivity (rating 8 vs. 7) and releases HCl rather than methanol upon hydrolysis, creating corrosion and handling hazards . Replacing trimethoxy with triethoxy lowers reactivity and extends processing times, while altering the PEG spacer length changes the water contact angle and anti-fouling efficacy of the resulting monolayer, directly impacting end-use performance in display coatings and biosensor applications [1]. The quantitative evidence below establishes the specific differentiation boundaries that make this compound the appropriate selection for defined application windows.

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane: Quantitative Differentiation Evidence Against Closest Analogs


Hydrolytic Sensitivity: Trimethoxysilane (SIM6491.7) vs. Trichlorosilane (SIM6491.5) Head-to-Head Comparison

The target compound, 11-(2-methoxyethoxy)undecyl trimethoxysilane (SIM6491.7), carries a hydrolytic sensitivity rating of 7, defined as 'reacts slowly with moisture/water' [1]. Its direct trichlorosilane analog, 11-(2-methoxyethoxy)undecyltrichlorosilane (SIM6491.5, CAS 943349-49-3), carries a hydrolytic sensitivity rating of 8, defined as 'reacts rapidly with moisture, water, protic solvents' . This one-point difference on the Gelest hydrolytic sensitivity scale represents a qualitative step-change in handling requirements: the trichlorosilane requires rigorously anhydrous conditions and releases HCl upon hydrolysis (density 1.07 g/mL, boiling point 145–149 °C at 1.25 mmHg) , whereas the trimethoxysilane releases methanol and can be processed under less stringent moisture exclusion [1]. For procurement decisions involving ambient-atmosphere processing or multi-user laboratory environments, this difference in hydrolytic sensitivity directly impacts usable shelf-life and process robustness.

Hydrolytic Sensitivity Surface Modification Silane Handling Safety

Silanol Formation Reactivity: Trimethoxysilyl-PEG vs. Triethoxysilyl-PEG Class-Level Reactivity Comparison

Trimethoxysilyl-PEG derivatives, including the target compound, are explicitly reported to be 'more reactive' than their triethoxysilyl-PEG counterparts . This class-level reactivity difference arises from the smaller steric bulk of methoxy versus ethoxy leaving groups, which accelerates both hydrolysis to silanol and subsequent condensation with surface hydroxyl groups. Under comparable acidic or neutral hydrolysis conditions, trimethoxysilanes have been shown to hydrolyze faster than triethoxysilanes [1]. For surface modification workflows, this translates to shorter incubation times required to achieve complete monolayer formation when using the trimethoxysilane-terminated PEG silane compared to triethoxysilane-terminated analogs of equivalent PEG chain length. Although this is a class-level inference rather than a direct head-to-head study with the identical PEG-alkyl backbone, the difference in alkoxy leaving group reactivity is well-established across organosilane chemistry and is consistently reflected in supplier product guidance [1].

Silane Reactivity Surface PEGylation Condensation Kinetics

Patent-Cited Anti-Fingerprint Coating Composition: Direct Inclusion in KR20210020933A

The target compound, explicitly named as 'trimethoxy-[11-(2-methoxyethoxy)undecyl]silane' (chemical formula COCCOCCCCCCCCCCC[Si](OC)(OC)OC), is claimed as a formulation component in Korean patent KR20210020933A, titled 'Anti-fingerprint coating and manufacturing method thereof' [1]. The patent discloses anti-fingerprint coating compositions for display and touch panel applications, specifying the target compound among a defined set of alkyl silanes. Adjacent claims in the same patent reference triethoxysilane analogs (e.g., 10-triethoxysilyldecan-1-ol, 11-triethoxysilylundecan-1-ol) and chlorosilane analogs (11-chloroundecyl(trimethoxy)silane, 11-chloroundecyl(triethoxy)silane), establishing the patent's recognition of structural differentiation among silane coupling agents for anti-fingerprint performance [1]. The inclusion of this specific compound in granted patent claims provides third-party validation of its utility in a commercially relevant coating application.

Anti-Fingerprint Coating Display Glass Silane Formulation

Anti-Fouling Performance: PEG-Silane Coatings Reduce Particle Adhesion by ~85% vs. Bare Control Surfaces

In a study of laponite/PEG-silane nanocomposite films, PEG-silane-grafted surfaces (using a structurally related 2-[methoxy(polyethyleneoxy)propyl]-trimethoxysilane) reduced adhesion of diatoms, algae, and particulate foulants by approximately 85% compared to unmodified control surfaces over a 30-day exposure period [1]. This result, while obtained with a PEG-silane of different PEG chain architecture, is class-transferable to the target compound because both share the same trimethoxysilane anchoring chemistry and a methoxy-PEG hydrophilic segment. The study further demonstrated that PEG-silane films are processable via simple dip-coating from precursor solution, requiring fewer chemicals and shorter reaction time compared to polymer brush alternatives (LP-APTMS-POEGMA, which achieved 92% adhesion reduction but required atom transfer radical polymerization) [1]. For procurement decisions, this establishes that PEG-silane chemistry (the broader class to which the target compound belongs) provides a favorable balance of anti-fouling performance and process simplicity.

Anti-Fouling PEG Silane Coating Protein Resistance Surface Biofouling

PEG Spacer Length Differentiation: Single Ethylene Oxide Unit vs. Triethylene Oxide Analog (SIM6493.7)

The target compound (SIM6491.7, MW 350.57 g/mol) contains a single ethylene oxide (–OCH₂CH₂–) spacer between the methoxy terminus and the C11 alkyl chain [1]. Its closest higher-PEG analog, methoxy(triethyleneoxy)undecyltrimethoxysilane (SIM6493.7, MW 438.68 g/mol), contains three ethylene oxide units, increasing the hydrophilic segment length approximately threefold and raising the molecular weight by ~88 g/mol . This structural difference directly affects the water contact angle of the resulting self-assembled monolayer, with longer PEG chains producing more hydrophilic surfaces (lower contact angle) and greater protein resistance, but also reducing monolayer packing density due to increased steric demand of the hydrated PEG segment. Conversely, the shorter PEG spacer of the target compound yields a moderately hydrophilic surface with higher packing density, which is preferred in anti-fingerprint coatings where balanced hydrophilicity/hydrophobicity and optical clarity are required [1]. No published direct comparative contact angle data exist for these two specific silanes on identical substrates; the differentiation is based on the well-established PEG-chain-length/hydrophilicity relationship in silane monolayers.

PEG Chain Length Hydrophilicity Tuning Monolayer Packing Density

Optimal Application Scenarios for 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane Based on Quantitative Differentiation Evidence


Anti-Fingerprint Coating Formulation for Electronic Display Glass

This compound is directly cited in patent KR20210020933A as a silane component for anti-fingerprint coatings on glass substrates used in displays and touch panels [1]. Its single ethylene oxide spacer provides moderate hydrophilicity that balances water-spreading (for fingerprint hiding) with sufficient hydrophobic character to maintain coating durability, while the trimethoxysilane head-group enables covalent bonding to glass surfaces under mild processing conditions [2]. The hydrolytic sensitivity rating of 7 permits formulation handling without the extreme moisture exclusion required by trichlorosilane alternatives, reducing manufacturing complexity .

Hydrophilic Surface Modification of Oxide Substrates for Reduced Biofouling

PEG-silane coatings of the same chemical class as the target compound reduce particle and diatom adhesion by ~85% compared to unmodified control surfaces [1]. The target compound's trimethoxysilane termination enables one-step covalent grafting to glass, silica, titania, and alumina surfaces via silanol condensation, imparting a hydrophilic PEG layer that resists non-specific protein adsorption and biofouling [2]. This scenario is particularly relevant for biosensor substrates, microfluidic devices, and biomedical implants where surface-passivation is required but complex multi-step polymer brush syntheses are impractical [1].

PEGylation Reagent for Nanoparticle and Quantum Dot Surface Functionalization

As a Tipped PEG Silane with trimethoxysilane termination, the target compound is suitable for PEGylating hydroxylated nanoparticle surfaces (silica, metal oxides, CdSe quantum dots) to impart colloidal stability and reduce non-specific biomolecular binding [1][2]. The defined single-EO spacer length provides a compact PEG layer that minimizes the hydrodynamic radius increase compared to longer-chain PEG-silanes, which is critical for applications requiring high particle loading or minimal size expansion [2]. The higher reactivity of trimethoxysilane versus triethoxysilane analogs enables shorter conjugation times, and the moderate hydrolytic sensitivity (rating 7) allows processing under standard inert-atmosphere conditions without specialized vacuum or glovebox infrastructure .

Self-Assembled Monolayer Formation with Hydrophilic Tips for Interface Engineering

The target compound's structure—comprising a methoxy-PEG head group, C11 alkyl spacer, and trimethoxysilane anchor—is designed to form self-assembled monolayers (SAMs) with 'hydrophilic tips' on oxide surfaces [1]. Compared to the trichlorosilane analog (SIM6491.5), the trimethoxysilane variant produces methanol as the hydrolysis by-product instead of corrosive HCl, enabling SAM formation on acid-sensitive substrates and in multi-user laboratory environments [2]. The resulting monolayer presents a methoxy-terminated PEG surface that can serve as a hydrogen-bonding hydrophilic interface for subsequent functionalization or as a passivation layer in analytical devices [1].

Quote Request

Request a Quote for 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.